molecular formula C25H29N5O2 B11303077 4-[4-(4-ethoxybenzoyl)piperazin-1-yl]-6-methyl-N-(4-methylphenyl)pyrimidin-2-amine

4-[4-(4-ethoxybenzoyl)piperazin-1-yl]-6-methyl-N-(4-methylphenyl)pyrimidin-2-amine

Cat. No.: B11303077
M. Wt: 431.5 g/mol
InChI Key: FPAJTIZWCNCHFH-UHFFFAOYSA-N
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Description

4-[4-(4-ethoxybenzoyl)piperazin-1-yl]-6-methyl-N-(4-methylphenyl)pyrimidin-2-amine is a complex organic compound that features a piperazine ring, a pyrimidine ring, and various substituents

Preparation Methods

The synthesis of 4-[4-(4-ethoxybenzoyl)piperazin-1-yl]-6-methyl-N-(4-methylphenyl)pyrimidin-2-amine typically involves multiple steps, including the formation of the piperazine and pyrimidine rings, followed by the introduction of the ethoxybenzoyl and methylphenyl groups. Common synthetic routes include:

Chemical Reactions Analysis

4-[4-(4-ethoxybenzoyl)piperazin-1-yl]-6-methyl-N-(4-methylphenyl)pyrimidin-2-amine undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by reagents such as potassium permanganate or chromium trioxide.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the piperazine ring, using reagents like alkyl halides.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 4-[4-(4-ethoxybenzoyl)piperazin-1-yl]-6-methyl-N-(4-methylphenyl)pyrimidin-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The piperazine ring is known to modulate the pharmacokinetic properties of the compound, enhancing its efficacy and bioavailability .

Comparison with Similar Compounds

Similar compounds include:

4-[4-(4-ethoxybenzoyl)piperazin-1-yl]-6-methyl-N-(4-methylphenyl)pyrimidin-2-amine stands out due to its unique combination of substituents, which confer specific biological properties and potential therapeutic benefits.

Properties

Molecular Formula

C25H29N5O2

Molecular Weight

431.5 g/mol

IUPAC Name

(4-ethoxyphenyl)-[4-[6-methyl-2-(4-methylanilino)pyrimidin-4-yl]piperazin-1-yl]methanone

InChI

InChI=1S/C25H29N5O2/c1-4-32-22-11-7-20(8-12-22)24(31)30-15-13-29(14-16-30)23-17-19(3)26-25(28-23)27-21-9-5-18(2)6-10-21/h5-12,17H,4,13-16H2,1-3H3,(H,26,27,28)

InChI Key

FPAJTIZWCNCHFH-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)C(=O)N2CCN(CC2)C3=NC(=NC(=C3)C)NC4=CC=C(C=C4)C

Origin of Product

United States

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